molecular formula C17H27NO2 B14618812 4-tert-Butylbenzoic acid--cyclohexanamine (1/1) CAS No. 60586-02-9

4-tert-Butylbenzoic acid--cyclohexanamine (1/1)

Cat. No.: B14618812
CAS No.: 60586-02-9
M. Wt: 277.4 g/mol
InChI Key: MEMBNRGTRJBMFU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzoic acid–cyclohexanamine (1/1) is a compound formed by the combination of 4-tert-Butylbenzoic acid and cyclohexanamine in a 1:1 molar ratio 4-tert-Butylbenzoic acid is known for its use as an intermediate in the chemical industry, while cyclohexanamine is a common amine used in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) typically involves the reaction of 4-tert-Butylbenzoic acid with cyclohexanamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzoic acid–cyclohexanamine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-Butylbenzoic acid–cyclohexanamine (1/1) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzoic acid–cyclohexanamine (1/1) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: Known for its use as an intermediate in chemical synthesis.

    Cyclohexanamine: A common amine used in various chemical reactions.

Uniqueness

4-tert-Butylbenzoic acid–cyclohexanamine (1/1) is unique due to its combination of properties from both 4-tert-Butylbenzoic acid and cyclohexanamine. This combination results in a compound with distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

60586-02-9

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

4-tert-butylbenzoic acid;cyclohexanamine

InChI

InChI=1S/C11H14O2.C6H13N/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;7-6-4-2-1-3-5-6/h4-7H,1-3H3,(H,12,13);6H,1-5,7H2

InChI Key

MEMBNRGTRJBMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O.C1CCC(CC1)N

Origin of Product

United States

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